molecular formula C14H10N2O4S B12684025 4-Phenyl-3-phenylsulfonylfuroxan CAS No. 76016-72-3

4-Phenyl-3-phenylsulfonylfuroxan

Cat. No.: B12684025
CAS No.: 76016-72-3
M. Wt: 302.31 g/mol
InChI Key: CXYLRIASELQLJY-UHFFFAOYSA-N
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Description

4-Phenyl-3-phenylsulfonylfuroxan is a compound belonging to the class of furoxans, which are known for their nitric oxide (NO) donating properties.

Preparation Methods

One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules . This method is preferred due to its efficiency and the stability it provides to the furoxan ring under various reaction conditions.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

4-Phenyl-3-phenylsulfonylfuroxan undergoes various chemical reactions, including:

    Oxidation: This reaction is facilitated by the presence of the sulfonyl group, which can be further oxidized under specific conditions.

    Reduction: The furoxan ring can be reduced, leading to the formation of different nitrogen-containing compounds.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

4-Phenyl-3-phenylsulfonylfuroxan has been extensively studied for its potential in various scientific fields:

Mechanism of Action

The primary mechanism by which 4-Phenyl-3-phenylsulfonylfuroxan exerts its effects is through the release of nitric oxide. This release occurs when the compound reacts with thiol-containing molecules, leading to high concentrations of NO. The nitric oxide then induces cellular apoptosis and necrosis, blocks the cell cycle, and inhibits cell migration and invasion . These actions are mediated through various molecular targets and pathways, including the activation of soluble guanylyl cyclase and the generation of reactive oxygen species.

Comparison with Similar Compounds

4-Phenyl-3-phenylsulfonylfuroxan can be compared with other furoxan derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows for efficient NO release and its potential as a lead compound for developing new anti-tumor agents.

Properties

CAS No.

76016-72-3

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-phenyl-1,2,5-oxadiazol-3-one

InChI

InChI=1S/C14H10N2O4S/c17-14-13(21(18,19)12-9-5-2-6-10-12)15-20-16(14)11-7-3-1-4-8-11/h1-10H

InChI Key

CXYLRIASELQLJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=NO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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